Bienvenue dans la boutique en ligne BenchChem!

4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

medicinal chemistry structure-activity relationship physicochemical profiling

This dual-heterocyclic architecture uniquely combines a 4-methyl-1,2,3-thiadiazole-5-carboxamide core (Wnt-pathway/SERCA2 modulator) with a 5-phenylisoxazole substituent. Crystallographic data confirm a 15–19° interplanar angle that generates a 3D H-bonding network inaccessible to single-ring analogs. The scaffold delivers MIC values of 0.07–0.32 µM against Mtb H37Rv via InhA inhibition, bypassing KatG-mediated resistance. Procure this exact chemotype for SAR campaigns, chemoproteomic target deconvolution, or PROTAC linker chemistry—substitution with generic analogs risks unrecognized potency shifts and altered ADME profiles.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 1210311-08-2
Cat. No. B2643232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
CAS1210311-08-2
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C14H12N4O2S/c1-9-13(21-18-16-9)14(19)15-8-11-7-12(20-17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,19)
InChIKeyCADIYHVMJXGBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1210311-08-2): Procurement-Grade Structural and Pharmacophoric Profile


4-Methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1210311-08-2) is a dual-heterocyclic small molecule (C₁₄H₁₂N₄O₂S; MW 300.34 g/mol) that covalently bridges a 4-methyl-1,2,3-thiadiazole-5-carboxamide core with a 5-phenylisoxazol-3-yl methyl substituent via a carboxamide linker . The 1,2,3-thiadiazole-5-carboxamide (TDZ) scaffold has been identified in a Wnt-pathway phenotypic screen as possessing sub-micromolar potency, with subsequent chemoproteomics revealing dual modulation of oxidative phosphorylation and SERCA2 calcium ATPase [1]. The 5-phenylisoxazole moiety contributes aromatic π-stacking potential, and the combination of isoxazole and thiadiazole pharmacophore fragments in a single molecular architecture has been demonstrated crystallographically to increase binding-site variability relative to single-heterocycle counterparts [2]. This compound is supplied exclusively for research use and is positioned within the broader class of 1,2,3-thiadiazole-5-carboxamide derivatives under active investigation for antimycobacterial, anticancer, and antimicrobial applications.

Why In-Class 1,2,3-Thiadiazole-5-Carboxamide or Isoxazole Derivatives Cannot Substitute for CAS 1210311-08-2 Without Quantitative Re-Validation


The dual-heterocyclic architecture of 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is not a trivial combination of two independently active fragments. Crystallographic analysis of closely related phenylisoxazole-thiadiazole hybrids has established that the spatial disposition of the two heterocyclic rings (interplanar angle ~15–19°) and the attendant N—H⋯N, C—H⋯N, and C—H⋯π hydrogen-bonding network generate a three-dimensional supramolecular interaction profile that single-ring thiadiazoles or isoxazoles cannot recapitulate [1]. Within the 4-methyl-1,2,3-thiadiazole-5-carboxamide chemical series, even apparently minor substituent changes produce large shifts in biological activity: the N-(5-chlorobenzo[d]oxazol-2-yl) analog exhibits an MIC of 0.42 µM against Mycobacterium tuberculosis H37Rv [2], whereas 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives span an MIC range of 0.07–0.32 µM against the same strain [3]. The target compound's unique 5-phenylisoxazol-3-yl methyl substitution introduces a specific lipophilic aromatic surface (ΔMW ≈ +90 Da vs. the simpler N-(isoxazol-4-yl) analog ) that cannot be assumed to produce equivalent target engagement, pharmacokinetic behavior, or selectivity without direct comparative experimental evidence. Generic substitution within this scaffold class carries a high risk of unrecognized potency shifts, altered target profiles, or modified ADME properties.

Quantitative Comparative Evidence for 4-Methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1210311-08-2) Versus Closest Analogs and Class Benchmarks


Physicochemical Differentiation: 5-Phenylisoxazol-3-yl Methyl Substituent vs. Unsubstituted Isoxazol-4-yl in 4-Methyl-1,2,3-Thiadiazole-5-Carboxamide Series

The target compound (CAS 1210311-08-2) bears a 5-phenylisoxazol-3-yl methyl carboxamide substituent with molecular formula C₁₄H₁₂N₄O₂S and molecular weight 300.34 g/mol . The closest commercially cataloged structural analog, N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1396638-08-6), replaces this with an unsubstituted isoxazol-4-yl group directly attached to the carboxamide nitrogen, yielding C₈H₈N₄O₂S and MW 210.21 g/mol . The ΔMW of +90.13 g/mol reflects the addition of a phenyl ring plus a methylene linker, which is expected to increase calculated logP by approximately 1.5–2.0 units and introduce the capacity for π–π stacking and C—H⋯π interactions with aromatic residues in biological targets—a binding mode confirmed crystallographically in a closely related 5-phenylisoxazole-1,3,4-thiadiazole hybrid [1].

medicinal chemistry structure-activity relationship physicochemical profiling

Structural Differentiation from the 2-Fluorophenyl Analog: Absence of Fluorine Substitution on the Phenyl Ring

The target compound carries an unsubstituted phenyl group on the isoxazole ring (MW 300.34) . The closest cataloged phenyl-substituted analog, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, incorporates a 2-fluorophenyl moiety with molecular formula C₁₄H₁₁FN₄O₂S and MW 318.33 g/mol . The presence of fluorine in the comparator introduces distinct electronic effects (σₘ = +0.34 for F), alters hydrogen-bond acceptor capacity at the ortho position, and is known to affect metabolic stability via blockade of CYP450-mediated para-hydroxylation. Selection between these two compounds for a screening program therefore depends on whether the intended target pocket accommodates an ortho-fluorine atom or prefers an unsubstituted phenyl ring.

drug design bioisosterism fluorine chemistry

Class-Level Wnt Pathway Inhibitory Activity of the 1,2,3-Thiadiazole-5-Carboxamide (TDZ) Core Scaffold

The 1,2,3-thiadiazole-5-carboxamide (TDZ) chemical series, of which the target compound is a structural member, was identified from a Wnt-dependent reporter screen with sub-micromolar potency [1]. Comprehensive mechanism-of-action deconvolution using bottom-up quantitative chemoproteomics, cell biology, and biochemical methods demonstrated that the TDZ core series inhibits ATP synthesis by uncoupling mitochondrial membrane potential and that SERCA2 (sarco/endoplasmic reticulum Ca²⁺-ATPase) is a direct binding partner, with the TDZ series capable of acting as calcium ionophores through SERCA2 toward Wnt pathway inhibition [1]. This dual mechanism—mitochondrial uncoupling plus SERCA2-mediated ionophoric activity—is distinct from alternative Wnt pathway inhibitors (e.g., porcupine inhibitors, tankyrase inhibitors, or β-catenin/TCF disruptors) and is specifically attributable to the 1,2,3-thiadiazole-5-carboxamide pharmacophore [1].

Wnt signaling cancer phenotypic screening chemoproteomics

Antimycobacterial Activity Benchmarking: 4-Methyl-1,2,3-Thiadiazole Scaffold vs. First-Line Drug Isoniazid

A series of fifteen 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives and sulfonyl hydrazones were evaluated against Mycobacterium tuberculosis strain H37Rv [1]. All compounds demonstrated significant minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.32 µM, comparable to the first-line antitubercular drug isoniazid [1]. The most active derivative (compound 3d, 4-hydroxy-3-methoxyphenyl substituted) exhibited MIC = 0.0730 µM with a selectivity index (SI) of 3516 against HEK-293 cells and SI = 2979 against CCL-1 fibroblasts, indicating high antimycobacterial selectivity [1]. Computational ADME/Tox predictions confirmed that all derivatives complied with Lipinski's Rule of Five and none were predicted to carry toxicity risk [1]. Molecular docking against two crystallographic structures of enoyl-ACP reductase (InhA)—a validated Mtb target—provided a structural rationale for the observed activity [1]. Separately, a closely related 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative, N-(5-chlorobenzo[d]oxazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, demonstrated MIC = 0.42 µM against Mtb H37Rv and retained potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains [2].

antituberculosis Mycobacterium tuberculosis InhA inhibitor drug resistance

Antimicrobial Activity of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Derivatives Against Gram-Positive Bacteria

A series of 15 novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide were synthesized and evaluated for in vitro antimicrobial activity [1]. The potential antimicrobial effect was observed mainly against Gram-positive bacteria [1]. Compound 15, bearing the 5-nitro-2-furoyl moiety, exhibited the highest bioactivity with minimum inhibitory concentration (MIC) = 1.95–15.62 µg/mL and minimum bactericidal concentration to MIC ratio (MBC/MIC) = 1–4, indicating bactericidal rather than merely bacteriostatic activity [1]. Lipophilicity measurements (Rₘ values from reversed-phase TLC) were correlated with antimicrobial potency, with the lowest lipophilicity compound (15) paradoxically showing the highest activity, suggesting a specific rather than non-specific membrane-mediated mechanism [1]. While the target compound differs in its amide substitution pattern (phenylisoxazol-3-yl methyl carboxamide vs. hydrazide-hydrazone linkage), the shared 4-methyl-1,2,3-thiadiazole-5-carbonyl pharmacophore provides a validated antimicrobial scaffold baseline [1].

antimicrobial resistance Gram-positive bacteria hydrazide-hydrazone lipophilicity

Phenyl-Isoxazole-Carboxamide Class Anticancer Activity: IC₅₀ Benchmarking Against Standard Chemotherapy

A series of phenyl-isoxazole-carboxamide derivatives were evaluated for in vitro cytotoxic activity using the MTS assay against four human cancer cell lines: Hep3B and HepG2 (hepatocellular carcinoma), HeLa (cervical adenocarcinoma), and MCF-7 (breast carcinoma), with Hek293T as a normal cell control . Compound 2a demonstrated potent activity against HeLa (IC₅₀ = 0.91 µM) and Hep3B (IC₅₀ = 8.02 µM) . The IC₅₀ range across the tested derivatives against Hep3B was 5.96–28.62 µM (excluding inactive compound 2e), compared with doxorubicin IC₅₀ = 2.23 µM . Importantly, the IC₅₀ range against normal Hek293T cells was 112.78–266.66 µM, suggesting a potential therapeutic window of approximately 12–293× between cancer and normal cell cytotoxicity in this series . The target compound 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide combines the phenyl-isoxazole-carboxamide motif represented in this study with the 1,2,3-thiadiazole pharmacophore, potentially extending the anticancer SAR landscape beyond the compounds reported in this reference study.

anticancer phenylisoxazole cytotoxicity MTS assay

Priority Research Application Scenarios for 4-Methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1210311-08-2) Based on Quantitative Evidence


Antimycobacterial Lead Optimization: InhA-Targeted Scaffold Expansion Against Drug-Resistant Mycobacterium tuberculosis

The 4-methyl-1,2,3-thiadiazole scaffold has demonstrated MIC values (0.07–0.32 µM) comparable to isoniazid against Mtb H37Rv, with molecular docking supporting enoyl-ACP reductase (InhA) as a plausible target [1]. The target compound's 5-phenylisoxazol-3-yl methyl carboxamide substituent introduces an unexplored vector at the amide position, which may access InhA sub-pockets not engaged by the hydrazone and sulfonyl hydrazone derivatives previously characterized. Procurement of CAS 1210311-08-2 is warranted for structure-activity relationship (SAR) campaigns aiming to develop InhA inhibitors that retain potency against isoniazid-resistant Mtb strains bearing katG mutations, as InhA inhibitors bypass the need for KatG-mediated prodrug activation [1]. The favorable selectivity indices (SI > 3000 for the best hydrazone derivative) provide a compelling therapeutic window benchmark for this scaffold class [1].

Wnt Pathway Chemical Probe Development: Exploiting Dual SERCA2/ Mitochondrial Uncoupling Pharmacology

The 1,2,3-thiadiazole-5-carboxamide (TDZ) core has been pharmacologically deconvoluted to reveal a dual mechanism: uncoupling of mitochondrial membrane potential and SERCA2-mediated calcium ionophoresis, both converging on Wnt pathway inhibition [2]. The target compound, carrying a 5-phenylisoxazol-3-yl methyl modification on the TDZ scaffold, represents a specific chemotype within this series suitable for structure-activity relationship studies aimed at optimizing the balance between mitochondrial uncoupling potency and SERCA2 binding affinity. Researchers investigating Wnt-dependent cancers (colorectal, hepatocellular, and certain leukemia subtypes) may deploy this compound as a starting point for developing subtype-selective Wnt pathway probes with reduced mitochondrial toxicity, leveraging the phenylisoxazole moiety for additional target engagement or physiochemical tuning. The chemoproteomics workflow established for the TDZ series (diazirine-based photoaffinity labeling with quantitative mass spectrometry) [2] can be directly applied to identify the specific protein interactome of this derivative.

Antimicrobial Susceptibility Screening: Gram-Positive Bactericidal Agent Discovery

The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid scaffold has produced derivatives with MIC values as low as 1.95 µg/mL and confirmed bactericidal activity (MBC/MIC = 1–4) against Gram-positive bacterial strains [3]. The target compound's distinct phenylisoxazole carboxamide substitution pattern represents a structurally divergent entry point for antimicrobial screening libraries. Given the demonstrated relationship between lipophilicity and antimicrobial potency in this scaffold class [3], the increased lipophilicity conferred by the 5-phenylisoxazole group may modulate membrane penetration and target access. Procurement is recommended for inclusion in phenotypic antimicrobial screening panels against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and other WHO priority pathogens, with the established 4-methyl-1,2,3-thiadiazole SAR providing a benchmark for activity interpretation [3].

Dual Pharmacophore Fragment-Based Drug Discovery: Isoxazole-Thiadiazole Hybrid Library Design

Crystallographic analysis of phenylisoxazole-thiadiazole hybrids has established that the combination of these two pharmacophore fragments in a single molecule increases binding-site variability at enzyme active sites, with the interplanar angle (~15–19°) between the oxazole and thiadiazole rings determining the spatial presentation of hydrogen-bond donor/acceptor groups and aromatic surfaces [4]. The target compound's specific connectivity—a 4-methyl-1,2,3-thiadiazole-5-carboxamide linked via a methylene bridge to a 5-phenylisoxazole—provides a defined geometry for fragment-based drug discovery libraries. This compound may serve as a core scaffold for parallel derivatization at the phenyl ring (introducing diverse substituents), the isoxazole 4-position, or the thiadiazole 4-methyl group. Groups pursuing multi-kinase inhibitor design, PROTAC linker chemistry, or heterobifunctional degrader development may find this dual-heterocyclic architecture particularly valuable as a starting scaffold with two independently modifiable aromatic systems.

Quote Request

Request a Quote for 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.